Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical architectures. Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide (CAS: 847907-57-7) represents a highly versatile, electrophilic scaffold. By combining an α -bromo ester functionality with a basic, coordinating pyridine ring, this compound serves as a premier intermediate for the synthesis of thiazoles, peptidomimetics, and cross-coupled heterocycles.
This whitepaper provides a comprehensive technical guide on the physicochemical properties, Safety Data Sheet (SDS) compliance, and field-proven synthetic methodologies associated with this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
The reactivity of Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide is dictated by the electronic interplay between its functional groups. The adjacent ester carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond, accelerating SN2 nucleophilic attacks[1]. Furthermore, the electron-withdrawing nature of the 3-pyridyl ring inductively enhances the electrophilicity of the α -carbon.
Causality in Storage and Salt Formulation: Why is this compound commercially supplied as a hydrobromide salt rather than a free base? The free base form of an α -bromo ester containing a pyridine ring is highly prone to spontaneous intermolecular alkylation. The basic pyridine nitrogen of one molecule will nucleophilically attack the α -carbon of another, leading to rapid polymerization into quaternary ammonium salts. By protonating the pyridine nitrogen with hydrobromic acid (HBr), its lone pair is masked, completely neutralizing its nucleophilicity and ensuring long-term shelf stability.
Table 1: Physicochemical & Identification Data
| Property | Value |
| Chemical Name | Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide |
| CAS Number | 847907-57-7 |
| EC Number | 877-877-9 |
| Molecular Formula | C9H11Br2NO2 |
| Molecular Weight | 324.99 g/mol |
| Structural Class | α -Halogenated Ester / Pyridine Derivative |
Safety Data Sheet (SDS) & Handling Protocols
As a potent alkylating agent and acidic salt, this compound requires strict adherence to safety protocols. The hydrobromide salt can release HBr upon exposure to ambient moisture, causing local pH drops and severe tissue irritation[2].
Table 2: GHS Hazard Classifications & Mitigation
| Hazard Class | Code | Category | Mechanistic Cause & Mitigation |
| Skin Irritation | H315 | Skin Irrit. 2 | Cause: Alkylation of epidermal nucleophiles.Mitigation: Wear double-layered nitrile gloves. |
| Eye Irritation | H319 | Eye Irrit. 2A | Cause: HBr hydrolysis upon contact with ocular fluid.Mitigation: Mandatory safety goggles. |
| STOT (Single Exposure) | H336 | STOT SE 3 | Cause: Respiratory tract irritation from volatile HBr.Mitigation: Handle exclusively in a certified fume hood. |
Self-Validating Protocol: Chemical Spill Quenching
To ensure laboratory safety, any spill of this electrophile must be chemically deactivated rather than simply wiped up.
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Containment: Surround the spill with an inert absorbent (e.g., vermiculite) to prevent spreading. Ensure fume hood ventilation is maximized.
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Chemical Quenching: Apply a freshly prepared solution of 1M NaOH mixed with 5% sodium thiosulfate ( Na2S2O3 ).
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Causality: The NaOH neutralizes the hydrobromide salt and base-catalyzes the hydrolysis of the ester. The thiosulfate acts as a highly polarizable, soft nucleophile that rapidly displaces the α -bromide via SN2 , permanently neutralizing the alkylating hazard.
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Validation Step: Test the pH of the quenched slurry with universal indicator paper. A stable pH of 8–9 indicates complete neutralization of the HBr and successful quenching of the electrophile.
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Disposal: Collect the deactivated slurry into designated aqueous hazardous waste containers.
Standard operating procedure for handling and quenching alpha-bromo ester spills.
Synthetic Applications & Experimental Workflows
Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide is heavily utilized in Cross-Electrophile Coupling (XEC) reactions[3] and the synthesis of complex heterocycles. Below is a validated methodology for its use in the Hantzsch Thiazole Synthesis , a critical pathway for generating pharmacophores in drug discovery.
Self-Validating Protocol: Hantzsch Thiazole Synthesis
This protocol describes the condensation of the title compound with a thiourea derivative to yield a 2-amino-5-(pyridin-3-yl)thiazole core.
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Preparation & Activation: Suspend 1.0 equivalent (eq) of Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide in anhydrous ethanol (0.2 M) under an inert nitrogen atmosphere.
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In Situ Neutralization: Add 2.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
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Causality: The first 1.0 eq of DIPEA specifically deprotonates the hydrobromide salt, liberating the reactive free base of the pyridine. The remaining 1.2 eq serves as a non-nucleophilic acid scavenger to absorb the HBr generated during the subsequent substitution step.
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Nucleophilic Addition: Add 1.0 eq of the desired thiourea. Heat the reaction mixture to 70°C for 4 hours.
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Mechanistic Insight: The sulfur atom of the thiourea, being a soft and highly polarizable nucleophile, selectively attacks the α -carbon, displacing the bromide. Subsequent intramolecular attack by the thiourea nitrogen onto the ester carbonyl drives cyclization, followed by dehydration to establish the aromatic thiazole ring.
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Validation Step (LC-MS Tracking): Monitor the reaction via LC-MS. The reaction is self-validating: you will first observe the acyclic isothiourea intermediate ( [M+H]+ = Mass - Br + Thiourea). Complete conversion is confirmed only when this intermediate mass fully transitions to the dehydrated thiazole product ( [M+H]+ = Intermediate Mass - H2O ).
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Workup: Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3 to remove DIPEA salts. Dry the organic layer over Na2SO4 and purify via flash chromatography.
Mechanistic pathway of Hantzsch Thiazole Synthesis using the alpha-bromo ester.
References
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NextSDS Chemical Database. ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide — Chemical Substance Information. NextSDS. 2
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Sigma-Aldrich. CAS 847907-57-7 | ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide. Merck KGaA.
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BenchChem. Ethyl 2-bromooctanoate | Physicochemical Properties and Reactivity. BenchChem. 1
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Journal of the American Chemical Society. Evaluation of Elementary Steps in Csp2–Csp3 Cross-Electrophile Coupling Reactions Mediated by a Common Ni Complex. ACS Publications. 3
